molecular formula C21H21ClN2O4 B2390022 6-Chloro-7-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one CAS No. 849459-02-5

6-Chloro-7-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one

Cat. No.: B2390022
CAS No.: 849459-02-5
M. Wt: 400.86
InChI Key: FIBZYEZDWUYPCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-7-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one is a synthetic coumarin derivative designed for advanced research in medicinal chemistry and neuroscience. This compound integrates a 6-chloro-7-hydroxy-4-methylcoumarin core, a structure recognized as a valuable intermediate in pharmaceutical synthesis , with a 4-(4-methoxyphenyl)piperazine moiety via a methylene linker. This molecular architecture is strategically chosen based on established structure-activity relationships (SAR). The primary research application of this compound is in the study of central nervous system (CNS) targets, particularly serotonin (5-HT) and dopamine receptors. Piperazine derivatives linked to a coumarin system are extensively documented in scientific literature for their strong interactions with serotonin receptors, such as 5-HT 1A and 5-HT 2A . The presence of the N-arylpiperazine group is crucial for CNS activity, as the basic nitrogen atom can form strong interactions with amino acids in the G-protein coupled receptor (GPCR) transmembrane domain . Recent studies on analogous coumarin-piperazine derivatives have demonstrated excellent affinity for the 5-HT 1A receptor with Ki values in the sub-nanomolar range , suggesting this compound is a promising candidate for investigating the pathomechanisms of psychiatric and neurological disorders, including depression, schizophrenia, and Parkinson's disease . Beyond neuroscience, this compound holds value for broader pharmaceutical exploration. Coumarin derivatives are investigated for their broad biological inhibitory properties, including antibacterial activities . Furthermore, the coumarin nucleus is a promising scaffold in anticancer drug design, with hybrid molecules showing potent antitumor activity and low cytotoxicity . The incorporation of a piperazine ring is known to occasionally provide unexpected improvements in the bioactivity profile of lead compounds . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. It is strictly for use in laboratory settings by qualified professionals.

Properties

IUPAC Name

6-chloro-7-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O4/c1-27-16-4-2-15(3-5-16)24-8-6-23(7-9-24)13-14-10-21(26)28-20-12-19(25)18(22)11-17(14)20/h2-5,10-12,25H,6-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIBZYEZDWUYPCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)OC4=CC(=C(C=C34)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Reactants : 5-Chlororesorcinol (1 equiv.), ethyl acetoacetate (1.5 equiv.), HClO₄ (5 equiv.).
  • Microwave Irradiation : 400 W for 20 minutes reduces reaction time from hours to minutes, improving yield to 58% compared to 40–45% under conventional heating.
  • Workup : Ethyl acetate extraction followed by silica gel chromatography isolates the product.

Table 1 : Pechmann Condensation Variants

Method Acid Catalyst Time (h) Yield (%) Source
Conventional H₂SO₄ 4–6 40–45
Microwave-Assisted HClO₄ 0.33 58

Introduction of the 4-Chloromethyl Group

The 4-position of the coumarin core is functionalized via formylation and chlorination.

Vilsmeier-Haack Formylation

  • Conditions : POCl₃ (0.09 mol) in dry DMF at 0°C, followed by addition of 6-chloro-7-hydroxycoumarin.
  • Reaction Progression : Heating to 65°C for 5 hours forms the 4-formyl derivative.
  • Yield : 70–85% after washing with sodium carbonate and water.

Chlorination of 4-Hydroxymethylcoumarin

  • Reduction : NaBH₄ reduces the formyl group to hydroxymethyl (90–95% yield).
  • Chlorination : SOCl₂ in dichloromethane converts hydroxymethyl to chloromethyl (80% yield).

Synthesis of 4-(4-Methoxyphenyl)Piperazine

The piperazine moiety is prepared via a three-step sequence:

Bromination-Cyclization

  • Reactants : Diethanolamine and 4-aminoanisole undergo one-pot bromination-cyclization to yield 1-(4-methoxyphenyl)piperazine.
  • Conditions : HBr/AcOH, 80°C, 6 hours (45% yield).

Alkylation and Reduction

  • Alkylation : Reaction with ethyl bromoacetate in THF introduces the ethyl ester side chain (60% yield).
  • Reduction : LiAlH₄ reduces the ester to a hydroxymethyl group (70% yield).

Table 2 : Piperazine Synthesis Metrics

Step Reagents Yield (%)
Bromination-Cyclization HBr/AcOH 45
Alkylation Ethyl bromoacetate 60
Reduction LiAlH₄ 70

Coupling of Chloromethylcoumarin and Piperazine

The final step involves nucleophilic substitution of the chloromethyl group with 4-(4-methoxyphenyl)piperazine.

Reaction Optimization

  • Base : K₂CO₃ in DMF facilitates deprotonation of piperazine, enhancing nucleophilicity.
  • Temperature : Reflux at 80°C for 12 hours achieves complete substitution.
  • Yield : 65–75% after column chromatography.

Table 3 : Coupling Reaction Parameters

Parameter Optimal Value Source
Solvent DMF
Base K₂CO₃
Temperature (°C) 80
Time (h) 12

Analytical Characterization

Spectroscopic Verification

  • ¹H NMR : δ 7.85 (d, J=8 Hz, H-5), 6.90 (s, H-8), 4.25 (s, -CH₂-piperazine).
  • MS (ESI+) : m/z 384.86 [M+H]⁺, consistent with molecular formula C₂₁H₂₁ClN₂O₃.

Purity Assessment

  • HPLC : >98% purity achieved via silica gel chromatography (hexane/EtOAc 7:3).

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of derivatives with different substituents on the chromen-2-one core.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules

Biology: The compound has shown potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. It has been studied for its effects on various biological targets, such as enzymes and receptors.

Medicine: Due to its biological activities, this compound is being investigated for its potential therapeutic applications. It has shown promise in preclinical studies for the treatment of conditions such as cancer, diabetes, and infectious diseases.

Industry: The compound is used in the development of new pharmaceuticals and agrochemicals. Its ability to interact with biological targets makes it valuable in the design of new drugs and pesticides.

Mechanism of Action

The mechanism by which 6-Chloro-7-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory responses or act as an antioxidant by scavenging free radicals.

Comparison with Similar Compounds

4-Methoxyphenyl vs. 3-Chlorophenyl Substitution

  • Target Compound: 4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one derivative with 6-chloro and 7-hydroxy groups.
  • Analog () : 4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-methylchromen-2-one.
    • The 3-chlorophenyl group is electron-withdrawing, reducing electron density on the piperazine ring. The 7-methyl substituent may decrease polarity compared to the target compound’s 7-hydroxy group, affecting solubility and metabolic stability .

4-Methylpiperazine vs. 4-Methoxyphenylpiperazine

  • Analog () : 6-Chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one.
    • Replacing the 4-methoxyphenyl group with a methyl group reduces steric bulk and hydrophobicity. This may improve aqueous solubility but diminish π-π stacking interactions with aromatic residues in target proteins .

Hydroxyethylpiperazine Substitution

  • Analog (): 3-(4-Chlorophenyl)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(trifluoromethyl)-4H-chromen-4-one. The trifluoromethyl group at the 2-position enhances metabolic stability and electron-withdrawing effects .

Substituent Variations on the Chromenone Core

Chloro and Hydroxy Group Positioning

  • Target Compound: 6-Chloro-7-hydroxy substitution creates a hydrogen-bond donor-acceptor pair, which may facilitate interactions with enzymes or receptors.
  • Analog () : Derivatives like 4-{3-[4-(4-Chloro-benzyl)piperazin-1-yl]-propoxy}-7-methoxy-3-phenylchromen-2-one (4c) feature methoxy and chloro groups at different positions. Methoxy groups generally increase lipophilicity, while chloro groups enhance electrophilicity .

Trifluoromethyl Substitution

  • Analog () : The 2-trifluoromethyl group in 3-(4-chlorophenyl)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(trifluoromethyl)-4H-chromen-4-one enhances metabolic resistance to oxidative degradation, a critical factor in drug design .

Research Findings and Trends

  • Synthetic Accessibility : Compounds with methoxy or chloro substituents (e.g., ’s C6 and ) are synthesized via nucleophilic substitution or condensation reactions, often yielding solids with moderate-to-high purity .
  • Biological Activity: Hydroxy and chloro groups on chromenones correlate with antimicrobial and antitumor activity in related derivatives (), though specific data for the target compound are lacking .
  • Crystallography : SHELX software () is widely used for structural validation, ensuring accurate stereochemical assignments in analogs like those in and .

Biological Activity

6-Chloro-7-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one is a complex organic compound belonging to the class of chromen-2-ones, which are derivatives of coumarin. This compound has garnered significant interest in scientific research due to its unique structural attributes and potential biological activities.

Structural Characteristics

The compound features:

  • A chloro group at the 6th position
  • A hydroxy group at the 7th position
  • A piperazine ring substituted with a methoxyphenyl group at the 4th position

These structural elements contribute to its pharmacological properties, making it a candidate for various therapeutic applications.

The biological activity of this compound involves interactions with specific molecular targets, including:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses.
  • Antioxidant Activity : It can scavenge free radicals, contributing to its potential protective effects against oxidative stress.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities, including:

  • Antitumor Activity : Preliminary studies suggest that it may have cytotoxic effects on various cancer cell lines.
  • Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

  • Antitumor Activity :
    • A study evaluated the cytotoxic effects of various coumarin derivatives, including this compound, on cancer cell lines. Results indicated significant inhibition of cell proliferation, particularly in breast cancer cells (MCF-7 and MDA-MB-231) .
  • Anti-inflammatory Effects :
    • In vitro assays demonstrated that the compound could reduce pro-inflammatory cytokine production in macrophages, suggesting its potential use in treating chronic inflammatory conditions .
  • Antioxidant Properties :
    • The compound was tested for its ability to scavenge free radicals in a DPPH assay, showing promising antioxidant activity comparable to standard antioxidants .

Data Table of Biological Activities

Activity TypeTest MethodologyResult Summary
AntitumorMTT Assay on MCF-7 and MDA-MB-231Significant cytotoxicity observed
Anti-inflammatoryELISA for cytokine levelsReduced levels of TNF-alpha and IL-6
AntioxidantDPPH Radical Scavenging AssayComparable antioxidant activity

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 6-Chloro-7-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of the chromenone core. For example, the piperazine moiety is introduced via nucleophilic substitution or Mannich reactions under controlled pH and temperature (e.g., reflux in anhydrous THF or DMF). Key reagents include coupling agents like DCC (dicyclohexylcarbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) . Reaction progress should be monitored via TLC or HPLC to ensure intermediate purity.

Q. How is the compound characterized to confirm structural integrity?

  • Methodological Answer : Characterization relies on spectroscopic and crystallographic techniques:

  • NMR : 1^1H and 13^13C NMR confirm substituent positions and piperazine-chromenone linkage .
  • X-ray crystallography : Resolves spatial arrangement, as seen in similar chromenone derivatives with piperazine substituents (e.g., disorder analysis in crystal structures) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodological Answer : SAR studies should systematically modify substituents:

  • Piperazine ring : Replace the 4-methoxyphenyl group with electron-withdrawing/donating groups (e.g., nitro, trifluoromethyl) to assess receptor-binding affinity .
  • Chromenone core : Introduce halogens or methyl groups at positions 3 or 8 to evaluate effects on solubility and bioactivity .
  • Biological assays : Pair synthetic analogs with in vitro models (e.g., enzyme inhibition assays for kinases or GPCRs) to correlate structural changes with activity .

Q. How can contradictory data in biological assays (e.g., varying IC50 values) be resolved?

  • Methodological Answer : Contradictions often arise from assay conditions:

  • Solvent effects : Test solubility in DMSO vs. aqueous buffers; precipitation can artificially lower activity .
  • Cell-line variability : Use isogenic cell lines or primary cells to control for genetic background .
  • Dose-response validation : Perform triplicate experiments with internal controls (e.g., reference inhibitors like staurosporine for kinase assays) .

Q. What computational approaches are suitable for predicting this compound’s pharmacokinetics?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like serotonin receptors or CYP450 enzymes .
  • ADMET prediction : Tools like SwissADME or ProTox-II estimate logP, BBB permeability, and toxicity profiles based on substituent electronegativity and steric bulk .

Q. How can degradation pathways and stability be analyzed under experimental conditions?

  • Methodological Answer :

  • Forced degradation : Expose the compound to heat (40–60°C), light (UV irradiation), and acidic/alkaline conditions (pH 1–13), followed by HPLC-MS to identify breakdown products .
  • Stability in solution : Monitor over 72 hours in common solvents (e.g., DMSO, PBS) using LC-MS to detect oxidation or hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.